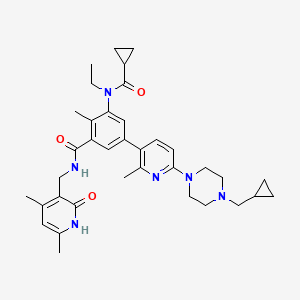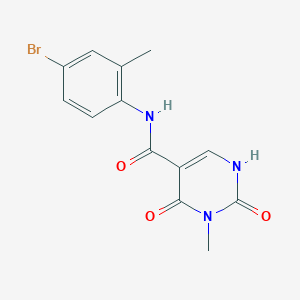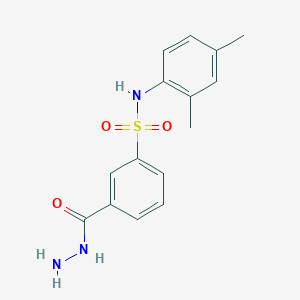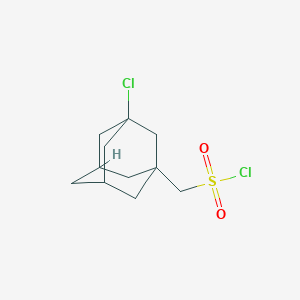
N-(4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14F3N3O4 and its molecular weight is 417.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive and Coronary Vessel Dilator Applications
1,4-Dihydropyridines, which share a similar dihydropyridine core with the compound , have been recognized for their antihypertensive properties and ability to dilate coronary vessels. These compounds are synthesized through condensation processes and have a wide range of applications in cardiovascular diseases (Abernathy, 1978).
Fluorescent Properties and Applications
The study on derivatives of 7H-Benzo[de]-s-triazolo[5,1-a]isoquinolin-7-one revealed their fluorescent properties. These compounds, including those modified with nitro and trifluoromethyl groups, have potential applications as fluorescent whiteners on textiles, highlighting their importance in material science and industry applications (Rangnekar & Shenoy, 1987).
Crystal Structure Analysis
Research involving diflunisal carboxamides with similar nitro and trifluoromethyl functional groups has been conducted to understand their crystal structures better. These studies provide insights into the molecular arrangement and potential interactions, which are crucial for designing new compounds with desired properties (Zhong et al., 2010).
Antidiabetic Screening
Compounds structurally related to the query compound have been synthesized and evaluated for their in vitro antidiabetic activity, demonstrating the potential for novel antidiabetic drugs development. The synthesis involves condensation reactions, and their efficacy is tested through α-amylase inhibition assays (Lalpara et al., 2021).
Molecular Electronics and Photochemistry
The photochemical behavior of nitrophenyldihydropyridines indicates their potential in molecular electronics and as photoinduced electron-transfer systems. Such compounds, especially when featuring nitro groups, can undergo electron transfer processes that are fundamental in designing light-responsive materials (Fasani et al., 2006).
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group, which is often used in pharmaceuticals to improve potency . The specific target would depend on the intended use of the compound.
Mode of Action
The trifluoromethyl group can participate in key hydrogen bonding interactions with proteins, potentially influencing the compound’s mode of action .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. The trifluoromethyl group could potentially influence these properties by affecting the compound’s lipophilicity and stability .
properties
IUPAC Name |
N-(4-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)15-3-1-2-13(10-15)11-25-12-14(4-9-18(25)27)19(28)24-16-5-7-17(8-6-16)26(29)30/h1-10,12H,11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMRCELWGWRPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2468072.png)
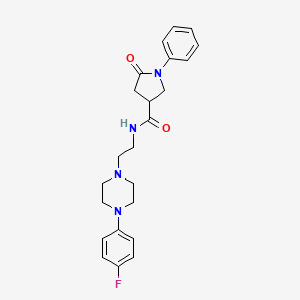
![(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2468074.png)
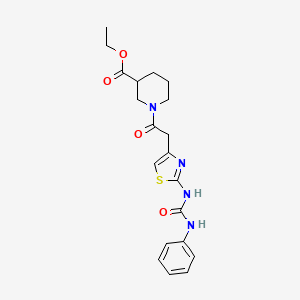
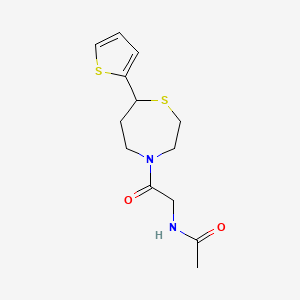

![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2468079.png)
![2-methoxy-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2468083.png)
